1H-Pyrazol-3-amine, 5-cyclobutyl-N-(4-nitrophenyl)-
Description
5-cyclobutyl-N-(4-nitrophenyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features a cyclobutyl group, a nitrophenyl group, and an amine group attached to the pyrazole ring
Properties
CAS No. |
403595-35-7 |
|---|---|
Molecular Formula |
C13H14N4O2 |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
5-cyclobutyl-N-(4-nitrophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C13H14N4O2/c18-17(19)11-6-4-10(5-7-11)14-13-8-12(15-16-13)9-2-1-3-9/h4-9H,1-3H2,(H2,14,15,16) |
InChI Key |
AZNRZRAFNYMLPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC(=NN2)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclobutyl-N-(4-nitrophenyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, cyclobutanone can be used as the diketone precursor.
Coupling Reaction: The nitrophenyl group can be coupled with the pyrazole ring through a nucleophilic substitution reaction, where the amine group on the pyrazole reacts with the nitrophenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenated nitrophenyl derivatives, nucleophiles such as amines or thiols.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-cyclobutyl-N-(4-nitrophenyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-cyclobutyl-N-(4-nitrophenyl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
5-cyclobutyl-N-(4-methylphenyl)-1H-pyrazol-3-amine: Similar structure but with a methyl group instead of a nitro group.
5-cyclobutyl-N-(4-chlorophenyl)-1H-pyrazol-3-amine: Similar structure but with a chloro group instead of a nitro group.
5-cyclobutyl-N-(4-aminophenyl)-1H-pyrazol-3-amine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in 5-cyclobutyl-N-(4-nitrophenyl)-1H-pyrazol-3-amine imparts unique electronic properties, making it distinct from its analogs. This group can participate in various redox reactions and influence the compound’s reactivity and interaction with biological targets.
Biological Activity
1H-Pyrazol-3-amine, 5-cyclobutyl-N-(4-nitrophenyl)-, also known by its CAS number 403595-35-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential applications of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of 1H-Pyrazol-3-amine, 5-cyclobutyl-N-(4-nitrophenyl)- can be described as follows:
- Molecular Formula : C13H14N4O2
- Molecular Weight : 258.276 g/mol
- IUPAC Name : 5-cyclobutyl-N-(4-nitrophenyl)-1H-pyrazol-3-amine
This compound features a pyrazole ring substituted with a cyclobutyl group and a nitrophenyl moiety, which contributes to its biological activity.
1. Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains such as E. coli, S. aureus, and Pseudomonas aeruginosa, compounds similar to 1H-Pyrazol-3-amine demonstrated notable antibacterial effects. For instance, a derivative with a similar structure was reported to have good activity against these pathogens, suggesting that modifications in the side chains can enhance efficacy against specific bacterial targets .
2. Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been extensively documented. Compounds derived from the pyrazole scaffold have been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6. For example, certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that 1H-Pyrazol-3-amine may also possess similar anti-inflammatory capabilities.
3. Anticancer Activity
Pyrazole derivatives are being investigated for their anticancer properties due to their ability to inhibit specific protein kinases involved in cancer progression. The compound's structure allows it to interact with various cellular pathways, potentially leading to apoptosis in cancer cells . For instance, studies on related compounds have shown promising results in inhibiting tumor growth in vitro.
The biological activity of 1H-Pyrazol-3-amine is primarily attributed to its ability to interact with various biological targets:
- Protein Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and proliferation.
- Cytokine Modulation : By inhibiting the production of pro-inflammatory cytokines, the compound could reduce inflammation and associated pain.
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the biological activities of pyrazole derivatives:
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